1-[4-(2-Phenyleth-1-ynyl)phenyl]ethan-1-one
Overview
Description
Mechanism of Action
Target of Action
It is classified as an aryl alkynone compound and has demonstrated diverse biological activities .
Mode of Action
In vitro studies have revealed its inhibitory effects on the proliferation of several cancer cell lines .
Biochemical Pathways
It has shown the capability to induce apoptosis, a process of programmed cell death, in cancer cells . This suggests that it may interact with pathways related to cell growth and death.
Pharmacokinetics
Its molecular weight (22027) and logP (328900) suggest that it may have good bioavailability .
Result of Action
The result of the action of 1-[4-(2-Phenyleth-1-ynyl)phenyl]ethan-1-one is the inhibition of proliferation in several cancer cell lines, including those derived from breast, lung, and prostate cancer . Moreover, it has shown the capability to induce apoptosis in cancer cells .
Action Environment
It is recommended to store the compound at ambient temperatures , suggesting that extreme temperatures might affect its stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-[4-(2-Phenyleth-1-ynyl)phenyl]ethan-1-one can be synthesized through various synthetic routes. One common method involves the reaction of 4-iodoacetophenone with phenylacetylene in the presence of a palladium catalyst and a base . The reaction typically occurs under mild conditions, such as room temperature, and yields the desired product with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1-[4-(2-Phenyleth-1-ynyl)phenyl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Halogenated derivatives, amines.
Scientific Research Applications
1-[4-(2-Phenyleth-1-ynyl)phenyl]ethan-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- 1-[4-(2-Phenylethynyl)phenyl]ethanone
- 4-(2-Phenylethynyl)acetophenone
- 1-(4-Acetylphenyl)-2-phenylethyne
Uniqueness
1-[4-(2-Phenyleth-1-ynyl)phenyl]ethan-1-one is unique due to its specific structure, which imparts distinct biological activities and chemical reactivity. Its ability to inhibit cancer cell proliferation and induce apoptosis sets it apart from other similar compounds .
Properties
IUPAC Name |
1-[4-(2-phenylethynyl)phenyl]ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O/c1-13(17)16-11-9-15(10-12-16)8-7-14-5-3-2-4-6-14/h2-6,9-12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCYZMMVPXNWSJK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C#CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00381381 | |
Record name | 1-[4-(Phenylethynyl)phenyl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00381381 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1942-31-0 | |
Record name | 1-[4-(2-Phenylethynyl)phenyl]ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1942-31-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[4-(Phenylethynyl)phenyl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00381381 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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